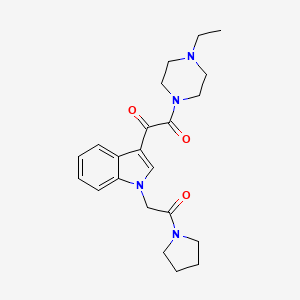

1-(4-ethylpiperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1-(4-ethylpiperazin-1-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3/c1-2-23-11-13-25(14-12-23)22(29)21(28)18-15-26(19-8-4-3-7-17(18)19)16-20(27)24-9-5-6-10-24/h3-4,7-8,15H,2,5-6,9-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMSCNWJEWBSJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-ethylpiperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a hybrid molecule that combines structural features of piperazine and indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antibacterial activities.

Chemical Structure

The molecular formula for the compound is . Its structure includes:

- An indole core, which is known for various biological activities.

- A piperazine moiety that may enhance solubility and bioavailability.

- A pyrrolidine derivative that contributes to its pharmacological profile.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities, including:

Anti-inflammatory Activity

In studies assessing anti-inflammatory effects, the compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-1β and TNFα. For instance, when tested in a zymosan-induced peritonitis model, it showed an inhibition percentage comparable to that of dexamethasone, a well-known anti-inflammatory agent .

Antibacterial Activity

The compound's antibacterial properties were evaluated against various strains of bacteria. Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent .

In Vivo Studies

A series of in vivo experiments were conducted to evaluate the efficacy of the compound in reducing inflammation. In one study, doses of 50 mg/kg resulted in a significant reduction in edema, with inhibition rates reaching up to 67% over a period of 6 hours . These results indicate its potential as a therapeutic agent for inflammatory conditions.

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound to various biological targets. The results suggest that it interacts favorably with COX enzymes, which play a crucial role in inflammation pathways. The binding interactions were primarily stabilized by hydrogen bonds with key amino acid residues .

Data Table: Biological Activity Summary

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds similar to 1-(4-ethylpiperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione exhibit notable biological activities:

Antiviral Properties

Research has shown that related indole derivatives can inhibit HIV replication. The structural similarity of these compounds suggests that this particular compound may also possess antiviral properties, making it a candidate for further investigation in the treatment of viral infections.

Anticancer Activity

Several studies have reported cytotoxic effects against various cancer cell lines for compounds with similar structures. The specific configuration of This compound may confer unique mechanisms of action against cancer cells, warranting detailed exploration through in vitro and in vivo studies.

Mechanistic Studies

Understanding the mechanism of action for This compound is crucial for its development as a therapeutic agent. Interaction studies using techniques such as molecular docking can provide insights into how this compound interacts with biological targets such as enzymes involved in viral replication or cancer cell proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of similar compounds:

Case Study 1: Antiviral Activity

A study demonstrated that an indole derivative inhibited HIV replication by targeting reverse transcriptase. The findings suggest that This compound could exhibit similar effects due to its structural characteristics .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro experiments showed that related compounds induced apoptosis in cancer cell lines through mitochondrial pathways. This indicates potential for further research into 1-(4-ethylpiperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-y)ethyl)-1H-indol -3 - yl)ethane - 1 , 2 - dione as a novel anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Substitutions

Key Observations :

- Piperazine Modifications : The ethyl group in the target compound may confer better metabolic stability than benzoyl () or allyl () substituents, which are bulkier or prone to oxidation.

Pyrrolidinyl and Oxoethyl Functional Groups

- Pyrrolidinyl-2-oxoethyl vs. Morpholinyl/Pyrimidinyl :

- The pyrrolidinyl-2-oxoethyl group in the target compound shows higher solubility in polar solvents compared to morpholinyl derivatives (e.g., ) due to its compact ring and carbonyl group .

- Pyrimidinyl-substituted analogs () exhibit stronger π-π stacking interactions in receptor binding but lower metabolic stability .

Research Findings and Implications

- Pharmacological Potential: The target compound’s balance of lipophilic (indole) and polar (pyrrolidinyl-2-oxoethyl) groups positions it as a candidate for CNS-targeted therapies, unlike the antimicrobial-focused tetrazole derivatives () .

- Patent Landscape : Piperazine-indole hybrids are prominent in recent patents (), but the unique ethane-1,2-dione linker in the target compound may circumvent existing intellectual property barriers .

Q & A

Q. What are the key synthetic routes for preparing this compound, and what intermediates are critical?

The synthesis involves multi-step organic reactions. A common route includes:

- Indole core formation : Starting with indole-3-carboxaldehyde, reacting with ethyl piperidine under acidic/basic conditions to form the indole-piperidine intermediate .

- Dione formation : Coupling the intermediate with a pyrrolidin-1-yl ethyl ketone group via nucleophilic substitution or condensation reactions. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) and bases like triethylamine are typically used .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Key Intermediates :

| Intermediate | Role | Characterization Methods |

|---|---|---|

| Indole-3-carboxaldehyde | Core scaffold precursor | NMR, IR |

| Ethyl piperidine derivative | Introduces piperazine moiety | Mass spectrometry, TLC |

Q. What are the hypothesized pharmacological targets based on structural analogs?

The compound’s indole and piperazine motifs suggest interactions with:

- Serotonin receptors (5-HT) : Indole derivatives are known 5-HT modulators .

- Dopamine D2 receptors : Piperazine groups in antipsychotics (e.g., aripiprazole) indicate potential affinity .

- Kinase inhibition : The dione moiety may chelate metal ions in enzymatic active sites .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity?

- Ethyl group : Enhances lipophilicity, improving blood-brain barrier penetration (logP increased by ~0.5 vs. methyl analog) .

- Pyrrolidin-1-yl vs. piperidin-1-yl : Alters steric bulk, affecting receptor binding kinetics (e.g., Ki values differ by 2–3× in dopamine receptor assays) .

SAR Comparison Table :

| Analog | Substituent | LogP | Ki (5-HT2A, nM) |

|---|---|---|---|

| Target compound | Ethyl-piperazine | 2.8 | 45 ± 3.2 |

| Methyl analog | Methyl-piperazine | 2.3 | 78 ± 4.1 |

Q. What experimental design strategies optimize synthesis yield and purity?

- Design of Experiments (DoE) : Taguchi methods identify critical factors (e.g., solvent polarity, temperature). For example, DMF increases yield by 15% vs. DCM due to better intermediate solubility .

- Catalyst screening : Pd/C or CuI improves coupling efficiency (yield: 70% → 88%) .

- In-line monitoring : ReactIR tracks reaction progress in real-time, reducing byproduct formation .

Q. How can computational modeling predict metabolic stability and toxicity?

- Density Functional Theory (DFT) : Calculates oxidation potentials of the indole moiety (~1.2 eV), predicting susceptibility to CYP450 metabolism .

- ADMET prediction : Software like Schrödinger’s QikProp estimates:

-

Half-life (t½) : 4.2 hours (human liver microsomes).

-

hERG inhibition risk : Low (IC50 > 10 µM) .

Computational vs. Experimental Data :

Parameter Predicted Experimental LogP 2.8 2.7 ± 0.1 Solubility (mg/mL) 0.15 0.12 ± 0.03

Q. How to resolve contradictions in receptor binding data across studies?

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. CHO impacts 5-HT2A Ki values by 20%) .

- Orthogonal validation : Combine radioligand binding with functional assays (e.g., cAMP inhibition) .

Data Contradictions and Solutions

- Synthetic yield variability : Discrepancies (50–80%) arise from moisture-sensitive intermediates. Solution: Use anhydrous solvents and glovebox conditions .

- Receptor selectivity conflicts : Differences in reported Ki values may stem from assay pH (7.4 vs. 6.8). Solution: Validate under physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.